2-Fluoro-3-methylcinnamic acid
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Overview
Description
2-Fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 2-position of the phenyl ring is replaced by a fluorine atom, and a methyl group is attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylcinnamic acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Fluorinated benzoic acids.
Reduction: 2-Fluoro-3-methylhydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives.
Scientific Research Applications
2-Fluoro-3-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
2-Fluorocinnamic acid: Lacks the methyl group at the 3-position.
3-Methylcinnamic acid: Lacks the fluorine atom at the 2-position.
Cinnamic acid: The parent compound without any substitutions.
Uniqueness: 2-Fluoro-3-methylcinnamic acid’s unique combination of a fluorine atom and a methyl group imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the methyl group can influence the compound’s hydrophobicity and binding interactions .
Properties
IUPAC Name |
(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIBONYYMQPS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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